[5-(1H-Imidazol-5-yl)cyclohex-1-en-1-yl]methanol
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Overview
Description
[5-(1H-Imidazol-5-yl)cyclohex-1-en-1-yl]methanol is a compound that features an imidazole ring attached to a cyclohexene ring with a methanol group. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1H-Imidazol-5-yl)cyclohex-1-en-1-yl]methanol can be achieved through several methods. One common approach involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur. This method allows for the formation of C–N bonds and the subsequent creation of the imidazole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[5-(1H-Imidazol-5-yl)cyclohex-1-en-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include imidazole derivatives with different functional groups, which can be further utilized in various applications .
Scientific Research Applications
[5-(1H-Imidazol-5-yl)cyclohex-1-en-1-yl]methanol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications due to its biological activity.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [5-(1H-Imidazol-5-yl)cyclohex-1-en-1-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions and active sites of enzymes, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A basic core structure found in many biologically active molecules.
Indole: Another heterocyclic compound with similar biological properties.
Benzimidazole: A compound with a fused benzene and imidazole ring, known for its therapeutic potential
Uniqueness
[5-(1H-Imidazol-5-yl)cyclohex-1-en-1-yl]methanol is unique due to its specific structural features, which combine the properties of imidazole and cyclohexene. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
CAS No. |
628732-38-7 |
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Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
[5-(1H-imidazol-5-yl)cyclohexen-1-yl]methanol |
InChI |
InChI=1S/C10H14N2O/c13-6-8-2-1-3-9(4-8)10-5-11-7-12-10/h2,5,7,9,13H,1,3-4,6H2,(H,11,12) |
InChI Key |
MBNZTWGBJDFZPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=C1)CO)C2=CN=CN2 |
Origin of Product |
United States |
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